molecular formula C11H11NO2 B1610882 2-Phenylethyl cyanoacetate CAS No. 99842-68-9

2-Phenylethyl cyanoacetate

Cat. No.: B1610882
CAS No.: 99842-68-9
M. Wt: 189.21 g/mol
InChI Key: NZMIRLKHMFERSX-UHFFFAOYSA-N
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Description

2-Phenylethyl cyanoacetate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

99842-68-9

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-phenylethyl 2-cyanoacetate

InChI

InChI=1S/C11H11NO2/c12-8-6-11(13)14-9-7-10-4-2-1-3-5-10/h1-5H,6-7,9H2

InChI Key

NZMIRLKHMFERSX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC(=O)CC#N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CC#N

Key on ui other cas no.

99842-68-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of β-phenethyl alcohol (3.6 ml, 30.0 mmol) in DMF (30 ml) was added cyanoacetic acid (2.55 g, 30.0 mmol) in DMF (20 ml) and the whole was cooled to 0° C. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimido (4.66 g, 30.0 mmol) in DMF (5 ml) and 4-dimethylaminopyridine (0.37 g, 3.0 mmol) in DMF (10 ml) were then added to the mixture in that order at 0° C. and stirring was continued for 1 hour at this temperature and 18 hours at room temperature. The reaction mixture was concentrated in vacuo and purified by column chromatography to afford phenethyl cyanoacetate (2.49 g, 13.2 mmol).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.37 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The general procedure (acetonitrile, 82° C., 12 hours with iodobenzene; 30 hours in the case of bromobenzene) was followed using 9.52 mg (0.05 mmol) of copper iodide CuI, 31.4 mg (0.1 mmol) of (Z)-cinnamic butadienylphosphine of example A-1-1, 80 ml (0.75 mmol) of ethyl cyanoacetate, 318 mg (1.5 mmol) of potassium phosphate (K3PO4), 56 μl (0.5 mmol) of iodobenzene (53 μl of bromobenzene) and 500 μl of acetonitrile. The residue obtained after treatment (dichloromethane/water extraction) was purified by chromatography on a silica column (gradient: hexanes/CH2Cl2 100:0 to 75:25).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
copper iodide CuI
Quantity
9.52 mg
Type
reactant
Reaction Step Three
Name
butadienylphosphine
Quantity
31.4 mg
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Name
potassium phosphate
Quantity
318 mg
Type
reactant
Reaction Step Six
Quantity
56 μL
Type
reactant
Reaction Step Seven
Quantity
500 μL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

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